

TDMAA vs. TMA for Low Carbon Deposition: A Comparative Guide

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Compound of Interest		
Compound Name:	Tris(dimethylamido)aluminum(III)	
Cat. No.:	B1591162	Get Quote

For researchers, scientists, and drug development professionals seeking to minimize carbon contamination in thin film deposition, the choice of precursor is critical. This guide provides a detailed comparison of Tris(dimethylamino)aluminum (TDMAA) and Trimethylaluminum (TMA), two common aluminum precursors, with a focus on achieving low carbon deposition.

Experimental evidence consistently demonstrates that TDMAA offers a significant advantage over TMA in depositing high-purity films with lower carbon content. This is primarily attributed to the fundamental difference in their chemical structures: TDMAA features aluminum-nitrogen (Al-N) bonds, whereas TMA possesses direct aluminum-carbon (Al-C) bonds.[1] During the deposition process, the weaker Al-C bonds in TMA can break, leading to the incorporation of carbon-containing species into the film.[2][3]

Quantitative Performance Comparison

The following tables summarize key performance metrics for films deposited using TDMAA and TMA, based on reported experimental data.

Table 1: Impurity Levels in Aluminum Nitride (AIN) Films



Precursor	Co-reactant	Deposition Temperatur e (°C)	Carbon Content (at. %)	Oxygen Content (at. %)	Reference
TDMAA	N₂H₄ (with ALA)	400	< 2	< 2	[2]
TMA	N₂H₄ (with ALA)	400	> 5	-	[2]
TDMAA	N₂ Plasma	250	~1	High (due to ambient exposure)	[1]
TMA	NH₃ Plasma	-	3 - 6	-	[3]

Table 2: Physical and Deposition Characteristics of AIN Films

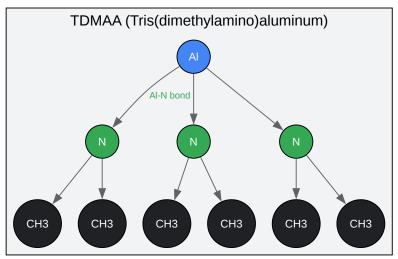
Precursor	Co- reactant	Depositio n Temperat ure (°C)	Film Density (g/cm³)	Crystallit e Size (nm)	Growth Rate (Å/cycle)	Referenc e
TDMAA	N₂H₄ (with ALA)	400	3.3	~9.2	-	[2]
ТМА	N₂H₄ (with ALA)	400	3.0	-	-	[2]
TDMAA	N₂ Plasma	250	-	-	0.8	[1]
TMA	N2/H2 Plasma	-	-	-	1.2	[1]

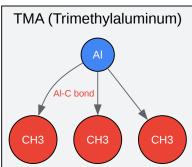
The Chemical Advantage: A Structural Perspective

The core advantage of TDMAA lies in its molecular structure. The absence of direct aluminum-carbon bonds mitigates a primary source of carbon contamination inherent to TMA.



Chemical Structures of TDMAA and TMA





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Caption: Molecular structures of TDMAA and TMA.

Atomic Layer Deposition (ALD) Workflow and Byproduct Formation

The sequential and self-limiting nature of Atomic Layer Deposition allows for precise control over film growth. The choice of precursor directly impacts the surface reactions and the resulting byproducts, which in turn affects film purity.



Surface with -NHx groups

Pulse TDMAA

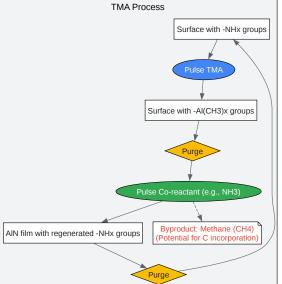
Pulse TDMAA

Pulse Co-reactant (e.g., NH3)

AIN film with regenerated -NHx groups

Byproduct: Dimethylamine (HN(CH3)2) (No C incorporation)

Purge



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Caption: ALD workflows for TDMAA and TMA.

Experimental Protocols



Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the deposition of AIN films using TDMAA and TMA.

Protocol 1: Atomic Layer Annealing (ALA) of AlN using TDMAA and Hydrazine (N₂H₄)

This protocol is based on the work demonstrating low-temperature deposition of high-quality AIN films.[2]

- Substrate Preparation: Silicon (111) wafers are used as substrates.
- Precursor Handling:
 - o Tris(dimethylamino)aluminum (TDMAA) is used as the aluminum precursor.
 - Anhydrous hydrazine (N₂H₄) is used as the nitrogen source.
- Deposition Cycle: The process is carried out at a substrate temperature of 400°C.
 - Step 1 (TDMAA Pulse): Two 300 ms pulses of TDMAA are introduced into the reaction chamber.
 - Step 2 (Purge): A 4-second purge with an inert gas follows the TDMAA pulse.
 - Step 3 (N₂H₄ Pulse): A 100 ms pulse of N₂H₄ is introduced.
 - Step 4 (Purge): An 8-second purge follows the N₂H₄ pulse.
 - Step 5 (Plasma Treatment): A 20-second Argon plasma treatment is applied with the stage biased at -25 VDC.
- Film Growth: The deposition cycle is repeated to achieve the desired film thickness.

Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of AIN using TMA and Nitrogen/Hydrogen Plasma



This protocol describes a common method for depositing AIN films using TMA.[4]

- Substrate Preparation: Silicon or GaN/sapphire wafers are used as substrates.
- Precursor Handling:
 - Trimethylaluminum (TMA) is used as the aluminum precursor.
 - A mixture of nitrogen (N₂) and hydrogen (H₂) plasma serves as the nitrogen source.
- Deposition Cycle: The substrate temperature is maintained between 360 and 420°C.
 - Step 1 (TMA Pulse): A 0.06-second pulse of TMA is introduced with Argon as the carrier gas.
 - Step 2 (Purge): The chamber is purged with Argon for 10 seconds.
 - Step 3 (Plasma Exposure): The substrate is exposed to a nitrogen (75 sccm) and hydrogen (10 sccm) plasma for 20 seconds at a power of 300 W.
 - Step 4 (Purge): A final purge step removes any remaining reactants and byproducts.
- Film Growth: The cycle is repeated, with an expected growth rate of approximately 0.7 to 1.0
 Å/cycle.[4]

Conclusion

For applications demanding high-purity aluminum-based thin films with minimal carbon contamination, TDMAA presents a clear advantage over the more conventional TMA precursor. The absence of direct aluminum-carbon bonds in TDMAA's molecular structure fundamentally leads to cleaner deposition processes and films with superior purity and density. While deposition rates may be slightly lower with TDMAA, the significant reduction in carbon impurities often outweighs this for high-performance applications in microelectronics and other advanced fields. Researchers and professionals in drug development who require pristine and well-defined surfaces will find TDMAA to be a more suitable precursor for their needs.



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